

Application Note: Synthesis of Octrizole (Tinuvin 329) via Reductive Cyclization

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Octrizole
CAS No.: 3147-75-9
Cat. No.: B046696

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Executive Summary

This application note details the laboratory-scale synthesis of **Octrizole** (CAS 3147-75-9), a high-performance hydroxyphenyl-benzotriazole UV absorber used extensively in engineering plastics (polycarbonates, polyesters).

The synthesis follows a convergent two-stage strategy:

- **Diazotization-Coupling:** Formation of an o-nitrophenylazo intermediate via the coupling of diazotized o-nitroaniline with 4-(1,1,3,3-tetramethylbutyl)phenol (4-tert-octylphenol).
- **Reductive Cyclization:** Closure of the benzotriazole ring using a reductive system (Zinc/NaOH).

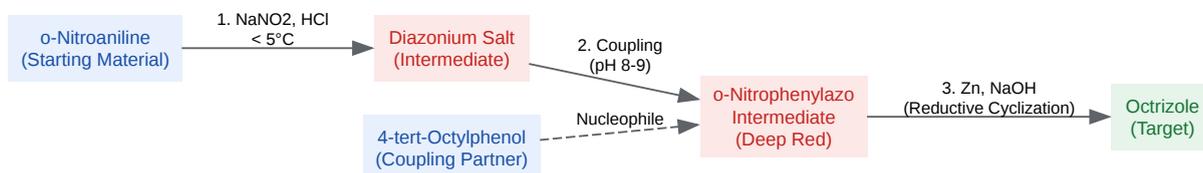
This guide emphasizes critical process parameters (CPPs), specifically temperature control during diazotization and the endpoint determination of the reductive cyclization to prevent over-reduction to the aniline derivative.

Retrosynthetic Analysis & Mechanism

The formation of the benzotriazole core from an o-nitroazo dye is a classic transformation often referred to as the Bechke rearrangement or reductive cyclization.

Reaction Pathway

The mechanism proceeds through the partial reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular nucleophilic attack on the azo nitrogen, closing the triazole ring.



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Figure 1: Synthetic pathway for **Octrizole**. The transformation relies on the regioselective coupling of the diazonium salt followed by ring closure.

Experimental Protocols

Phase 1: Diazotization and Coupling

Objective: Synthesize the intermediate 2-nitro-2'-hydroxy-5'-tert-octylazobenzene. Critical Control Point: The diazonium salt is thermally unstable. Maintain temperature strictly below 5°C.

Reagents Table

Reagent	MW (g/mol)	Equiv.	Mass/Vol	Role
o-Nitroaniline	138.12	1.0	13.8 g	Substrate
HCl (conc. 37%)	36.46	3.0	~25 mL	Acid Source
Sodium Nitrite	69.00	1.1	7.6 g	Diazotizing Agent
4-tert-Octylphenol	206.32	1.0	20.6 g	Coupling Agent
Sodium Hydroxide	40.00	-	(As needed)	pH Adjustment

Step-by-Step Protocol

- Acidification: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, disperse 13.8 g of o-nitroaniline in 40 mL of water. Add 25 mL of conc. HCl. Heat to 60°C to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals.
- Diazotization: Dissolve 7.6 g of NaNO₂ in 20 mL water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5°C.
 - QC Check: The solution should become clear/pale yellow. Test with starch-iodide paper (instant blue = excess nitrite). Destroy excess nitrite with a spatula tip of urea if necessary.
- Preparation of Coupler: In a separate beaker, dissolve 20.6 g of 4-tert-octylphenol in 100 mL of 10% NaOH solution. Cool to 5–10°C.
- Coupling: Slowly add the diazonium salt solution to the alkaline phenolate solution over 30 minutes.
 - Observation: A deep red precipitate (azo dye) will form immediately.
 - pH Control: Maintain pH at 8–9 by adding dilute NaOH if the mixture becomes too acidic (coupling fails at low pH).
- Isolation: Stir for 2 hours at room temperature. Filter the deep red solid. Wash with cold water until the filtrate is neutral.
 - Yield Expectation: ~30–32 g (Wet cake). Proceed to Phase 2 without drying if using the aqueous reduction method.

Phase 2: Reductive Cyclization

Objective: Convert the azo dye to the benzotriazole ring.^[1] Method: Zinc dust reduction in alkaline medium (Modified Bechke Method).

Reagents Table

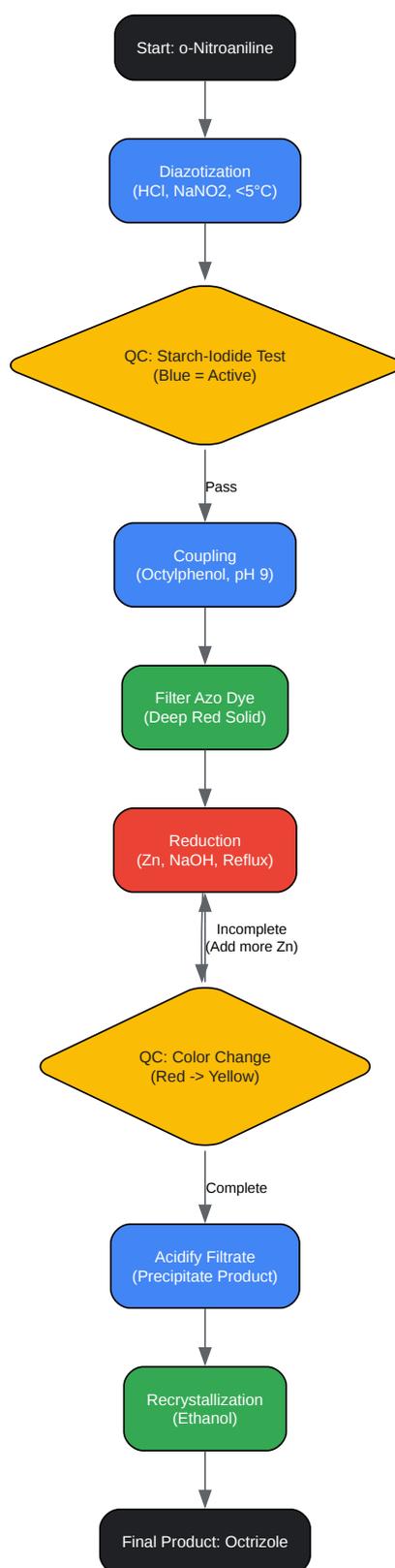
Reagent	Role	Quantity
Azo Intermediate	Precursor	~30 g (crude)
NaOH (pellets)	Base/Catalyst	15 g
Zinc Dust	Reductant	18 g (2.5 equiv)
Ethanol/Water	Solvent	150 mL (1:1 mix)

Step-by-Step Protocol

- **Suspension:** Suspend the wet azo dye cake in 150 mL of Ethanol/Water (1:1) in a 500 mL flask. Add 15 g NaOH.
- **Reduction:** Heat the mixture to 40°C. Add Zinc dust in small portions over 1 hour.
 - **Safety Note:** The reaction is exothermic. Hydrogen gas may evolve. Ensure good ventilation.
- **Reflux:** Once addition is complete, heat the mixture to mild reflux (75–80°C) for 3 hours.
 - **Endpoint Validation:** The reaction is complete when the deep red color of the azo dye disappears, transitioning to a yellowish/brown suspension. TLC (Silica, Toluene:EtOAc 9:1) should show the disappearance of the low R_f red spot.
- **Work-up:** Filter the hot solution to remove Zinc oxide/excess Zinc residues. Wash the filter cake with hot ethanol.
- **Acidification:** Cool the filtrate to 10°C. Acidify carefully with dilute HCl to pH ~4. The crude benzotriazole will precipitate as an off-white/pale yellow solid.
- **Purification:** Recrystallize the crude solid from ethanol or toluene.
 - **Target:** White crystalline powder.

Process Workflow & Logic

The following diagram illustrates the operational logic and decision nodes for the synthesis.



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Figure 2: Operational workflow with Critical Quality Attributes (CQA) checkpoints.

Characterization & QC Data

Upon isolation, the product must be verified against standard physical properties.

Property	Specification	Method
Appearance	White to off-white powder	Visual
Melting Point	103 – 105°C	Capillary Method
Solubility	Soluble in Toluene, EtOAc; Insoluble in Water	Solubility Test
UV Transmittance	>95% at 460nm (Toluene)	UV-Vis Spectrophotometry
Identity	Matches Standard IR/NMR	FTIR / ¹ H-NMR

Troubleshooting Note:

- Low Yield: Often caused by diazonium decomposition (temp > 5°C) or "oiling out" during coupling. Ensure vigorous stirring during coupling.
- Impure Color (Pink/Red tint): Incomplete reduction. Recrystallize in the presence of a small amount of activated charcoal or dithionite.

Safety & Hazards (HSE)

- o-Nitroaniline: Toxic by inhalation and skin contact. Potential carcinogen. Use a fume hood.
- Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet and process immediately.
- Zinc Dust: Flammable solid. Reacts with water/acid to release Hydrogen (explosion hazard). Quench residues carefully.
- Waste Disposal: The aqueous filtrate from the reduction step contains Zinc salts and must be disposed of as heavy metal waste, not down the drain.

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- To cite this document: BenchChem. [Application Note: Synthesis of Octrizole (Tinuvin 329) via Reductive Cyclization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046696#synthesis-of-octrizole-from-o-nitroaniline>]

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